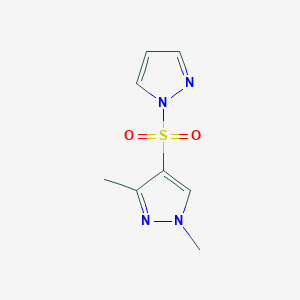
1,3-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole
説明
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions under specific conditions. For example, a study describes the synthesis of 5-polyfluoroalkyl-4-(p-tolyl-sulfonyl)pyrazoles, showcasing a method that involves reactions with nitrogen binucleophiles for the regioselective synthesis of pyrazoles (Kanishchev et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques like X-ray crystallography, NMR, and infrared spectroscopy. For instance, the structure of 1-phenyl-4-(p-tolylsulfonyl)-5-trifluoromethyl-1H-pyrazole was confirmed by X-ray diffraction structural analysis (Kanishchev et al., 2007).
Chemical Reactions and Properties
Pyrazole compounds participate in various chemical reactions, including cycloaddition and substitution reactions. For example, the Diels-Alder reaction of 5-amino-1-(p-toluenesulfonyl)pyrazole-4-carbonitrile with different reagents resulted in the formation of unique pyrazole compounds (Tominaga et al., 1993).
Physical Properties Analysis
The physical properties of pyrazole compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. These properties can be studied using methods like X-ray crystallography and spectroscopic techniques.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, stability, and interaction with other chemicals, are crucial for understanding their potential applications in various fields. For example, the study of intermolecular interactions in certain pyrazole derivatives provided insights into their stability and reactivity (Saeed et al., 2020).
科学的研究の応用
Synthesis and Characterization
The compound 1,3-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole and its derivatives have been extensively studied for their synthesis methods, structural characterization, and potential applications in various fields of scientific research. One notable study involves the synthesis of pyrazolesulfanyl- and isoxazolesulfanyl-1H-[1,2,4]triazoles and their azinyl derivatives, showcasing the compound's versatility in forming structures that could act as growth regulatory agents in plants (Eliazyan et al., 2011). Another research effort delved into the analysis of the compound's structure and performance, employing various spectroscopic techniques (Ding Dong-ge, 2009).
Applications in Coordination Chemistry
The compound's derivatives have found applications in coordination chemistry, where they have been used to synthesize metallomacrocyclic palladium(II) complexes. These complexes exhibit interesting properties due to the hybrid pyrazole ligands, which may lead to developments in materials science and catalysis (Guerrero et al., 2008).
Antimicrobial and Antioxidant Activities
Research on the regioselectivity of 1,3-dipolar cycloadditions of the compound has led to the discovery of derivatives with promising antimicrobial and antioxidant activities. Such studies are crucial for the development of new therapeutic agents (Zaki et al., 2016).
Potential in Corrosion Inhibition
A study on the synthesis of the silver(I) complex of CH2[CH(pz4Et)2]2, containing the compound as part of its structure, demonstrated its potential application in corrosion inhibition. This finding opens up new avenues for research in materials science and engineering (Reger et al., 2003).
Exploration of Biological Activities
Further investigations into the biological activities of derivatives of 1,3-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole have shown various degrees of bioactivity, including antidiabetic properties. Such studies are essential for the discovery of new drugs and therapeutic agents (Soliman, 1979).
特性
IUPAC Name |
1,3-dimethyl-4-pyrazol-1-ylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-7-8(6-11(2)10-7)15(13,14)12-5-3-4-9-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXAIDYOFHWVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4577461.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4577475.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4577480.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)
![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)

![2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4577513.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)
![4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)
![2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4577530.png)
![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)
![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)